2,4-Dicyclohexylphenol
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Overview
Description
2,4-Dicyclohexylphenol is an organic compound with the molecular formula C18H26O It is a phenolic compound characterized by the presence of two cyclohexyl groups attached to the benzene ring at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dicyclohexylphenol can be synthesized through the alkylation of phenol with cyclohexene in the presence of an acid catalyst. The reaction typically involves the use of a solid acid catalyst such as zeolite H-BEA. The process begins with the dehydration of cyclohexanol to cyclohexene, which then reacts with phenol to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solid acid catalysts in fixed-bed reactors is common to achieve high selectivity and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dicyclohexylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitro-substituted phenols.
Scientific Research Applications
2,4-Dicyclohexylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dicyclohexylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
2,4-Dichlorophenol: Known for its use in herbicides and disinfectants.
2,4-Dicumylphenol: Used in the production of UV stabilizers and antioxidants.
2,2’-Biphenol: Employed in the synthesis of polymers and as a ligand in coordination chemistry.
Uniqueness: 2,4-Dicyclohexylphenol is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Properties
CAS No. |
35406-29-2 |
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Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2,4-dicyclohexylphenol |
InChI |
InChI=1S/C18H26O/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h11-15,19H,1-10H2 |
InChI Key |
NYUCPFMRQPYIRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)O)C3CCCCC3 |
Origin of Product |
United States |
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